PKC Isoform Binding Selectivity: AJH-836 Exhibits 12.4-Fold Preference for Novel PKCs (δ/ε) Over Classical PKCs (α/βII)
In direct competition binding assays using [³H]PDBu, AJH-836 ((E)-isomer) demonstrates a marked selectivity for novel PKC isoforms (PKCδ and PKCε) over classical PKC isoforms (PKCα and PKCβII). The Ki ratio for PKCα/PKCδ and PKCα/PKCε is 12.4, and for PKCβII/PKCδ and PKCβII/PKCε is 10.4, establishing AJH-836 as an nPKC-preferring ligand [1]. In contrast, a structurally related DAG-lactone, AJH-1512, exhibits substantially reduced selectivity with Ki ratios of only 2.9 (PKCα/PKCδ) and 1.9 (PKCβII/PKCδ) [1]. This quantitative difference in isoform discrimination is critical for studies requiring selective modulation of nPKC-driven signaling without off-target cPKC activation.
| Evidence Dimension | PKC isoform binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | PKCα/PKCδ = 12.4; PKCα/PKCε = 12.4; PKCβII/PKCδ = 10.4; PKCβII/PKCε = 10.4 |
| Comparator Or Baseline | AJH-1512: PKCα/PKCδ = 2.9; PKCβII/PKCδ = 1.9 |
| Quantified Difference | AJH-836 exhibits 4.3-fold higher selectivity for PKCδ over PKCα and 5.5-fold higher selectivity for PKCδ over PKCβII compared to AJH-1512. |
| Conditions | In vitro [³H]PDBu competition binding assay using recombinant PKC isoforms |
Why This Matters
This selectivity profile enables researchers to dissect nPKC-specific signaling pathways in cancer and neurobiology without confounding activation of classical PKCs, a capability not afforded by less selective DAG-lactones or endogenous DAG.
- [1] Characterization of AJH-836, a diacylglycerol-lactone with selectivity for novel PKC isozymes. J Biol Chem. 2018;293(22):8330–8341. Table 2. View Source
